N-(3-Bromo-4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(3-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on a phenyl ring, which is further attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(3-Bromo-4-fluorophenyl)methanesulfonamide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromo-4-fluorophenyl)methanesulfonamide can be synthesized through an amidation reaction. The process involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfone or sulfoxide derivatives.
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-chlorophenyl)methanesulfonamide
- N-(3-Bromo-4-methylphenyl)methanesulfonamide
- N-(3-Bromo-4-nitrophenyl)methanesulfonamide
Uniqueness
N-(3-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
N-(3-bromo-4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCTXOLCJFCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242446 |
Source
|
Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-26-7 |
Source
|
Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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